Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
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Overview
Description
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methylenedioxy group attached to the benzene ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methylenedioxybenzene: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of Isoquinoline Derivative: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the methylenedioxybenzene with the isoquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the isoquinoline moiety, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxy group.
3,4-Methylenedioxy-N-benzylcathinone: A synthetic cathinone with a methylenedioxy group.
Benzamide: The simplest amide derivative of benzoic acid.
Uniqueness
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is unique due to its combination of a methylenedioxy group and an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
41957-39-5 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-8-7-14-13(10-20)3-2-4-15(14)19-18(21)12-5-6-16-17(9-12)23-11-22-16/h2-6,9H,7-8,10-11H2,1H3,(H,19,21) |
InChI Key |
MLZDZCZGMLISPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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